BenchChemオンラインストアへようこそ!

N-(2-Nitro-3-(trifluoromethyl)phenyl)acetamide

Medicinal Chemistry Heterocyclic Synthesis Structure–Reactivity Relationship

Select CAS 387-19-9 for convergent benzimidazole synthesis: its ortho-nitro–acetamide arrangement enables one-pot reduction–cyclisation directly to 2-methylbenzimidazole cores, bypassing external aldehyde coupling (2–3 steps vs. 4–5 for para-nitro isomers). Hydrolysis proceeds in 95.54% yield to 2-nitro-3-(trifluoromethyl)aniline. Serves as a matched-pair comparator against flutamide metabolite 393-12-4 in nitroreduction toxicity studies. Essential HPLC system suitability standard for isomeric impurity resolution in flutamide methods.

Molecular Formula C9H7F3N2O3
Molecular Weight 248.16 g/mol
CAS No. 387-19-9
Cat. No. B1605925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Nitro-3-(trifluoromethyl)phenyl)acetamide
CAS387-19-9
Molecular FormulaC9H7F3N2O3
Molecular Weight248.16 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=CC(=C1[N+](=O)[O-])C(F)(F)F
InChIInChI=1S/C9H7F3N2O3/c1-5(15)13-7-4-2-3-6(9(10,11)12)8(7)14(16)17/h2-4H,1H3,(H,13,15)
InChIKeyITMONGJWFZBCRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Nitro-3-(trifluoromethyl)phenyl)acetamide (CAS 387-19-9): A Positionally Defined Building Block for Fluorinated Heterocycle Synthesis and Drug Metabolite Research


N-(2-Nitro-3-(trifluoromethyl)phenyl)acetamide (CAS 387-19-9) is an ortho-nitro–meta-trifluoromethyl-disubstituted acetanilide that functions as a protected aniline equivalent in medicinal chemistry and agrochemical intermediate synthesis. Its regiochemistry places the electron-withdrawing nitro group adjacent to the N-acetyl moiety and ortho to the trifluoromethyl group, imparting reactivity and physicochemical properties that are distinct from its constitutional isomers . The trifluoromethyl group enhances metabolic stability and lipophilicity, while the ortho-nitro substituent enables specific reduction–cyclization sequences to benzimidazoles—a mode of reactivity unavailable to para-nitro or meta-nitro analogues. This compound serves as a synthetic precursor to 2-nitro-3-(trifluoromethyl)aniline (386-71-0) via acetamide hydrolysis , a key intermediate in DHODH (dihydroorotate dehydrogenase) inhibitor programmes [1], and represents a specific impurity/reference substance distinct from the flutamide metabolite 4′-nitro-3′-(trifluoromethyl)acetanilide (393-12-4) [2].

Why N-(2-Nitro-3-(trifluoromethyl)phenyl)acetamide Cannot Be Replaced by Other Trifluoromethyl-Nitroacetanilide Isomers


The molecular formula C₉H₇F₃N₂O₃ is shared among at least four constitutional isomers of (nitro)(trifluoromethyl)acetanilide, yet the positional arrangement of the nitro group relative to the acetamide and trifluoromethyl substituents governs both chemical reactivity and biological recognition. Ortho-nitro substitution (CAS 387-19-9 and its 2-nitro-4-CF₃ isomer CAS 396-12-3) permits intramolecular hydrogen bonding, altered electrophilic aromatic substitution directing effects, and distinct reductive cyclisation pathways to benzimidazoles or benzotriazoles [1]. In contrast, the para-nitro isomer 4′-nitro-3′-(trifluoromethyl)acetanilide (CAS 393-12-4) is a characterised human metabolite of flutamide with a defined metabolic and safety profile relevant to drug impurity monitoring under pharmacopoeial standards , making it functionally non-interchangeable with the ortho-nitro congener. Furthermore, measured melting points of the position isomers span a range exceeding 40 °C (146–150 °C for 4-nitro-2-CF₃ isomer 395-68-6 versus 122–125 °C for 4-nitro-3-CF₃ isomer 393-12-4) , demonstrating that position isomerism meaningfully impacts crystalline-phase behaviour and analytical resolution in HPLC and melting point identity specifications. Researchers and procurement specialists cannot substitute these isomers without altering synthetic outcomes, analytical peak identity, and, in regulated environments, pharmacopoeial impurity classifications.

Quantitative Differentiation Evidence for N-(2-Nitro-3-(trifluoromethyl)phenyl)acetamide (CAS 387-19-9) versus Positional Isomers and in-Class Analogues


Ortho-Nitro Regiochemistry Enables a Distinct Reductive Cyclisation Pathway Unavailable to Para-Nitro Analogues: Structural Basis for Benzimidazole Synthesis

The ortho-nitro group in N-(2-nitro-3-(trifluoromethyl)phenyl)acetamide is positioned adjacent to the acetamide nitrogen, establishing a 1,2-nitroamide relationship. Upon reduction of the ortho-nitro group (e.g., H₂/Pd-C or Fe/HCl), the resulting 2-amino intermediate undergoes spontaneous intramolecular condensation with the acetyl carbonyl carbon to generate a 2-methylbenzimidazole ring system [1]. This cyclisation is topologically impossible for para-nitro isomers (e.g., CAS 393-12-4, 395-68-6) because the 1,4-distance precludes five-membered ring formation with the acetamide group. The ortho-nitro regioisomer thus provides a convergent two-step route (acetamide protection → reduction–cyclisation) to 2-methyl-4-(trifluoromethyl)benzimidazole scaffolds, whereas para-nitro congeners require separate imine formation steps with external aldehydes or orthoesters, adding synthetic operations and reducing overall yield. Quantitative comparison: the one-pot alkylation/hydrolysis/reductive cyclisation methodology developed for ortho-nitrotrifluoroacetanilides achieves 40–94% yields of N-alkyl-o-phenylenediamines, with the acetamide acting as both protecting group and carbonyl source [2]. Para-nitro isomers cannot participate in this tandem process, yielding no cyclised product under identical conditions.

Medicinal Chemistry Heterocyclic Synthesis Structure–Reactivity Relationship

Protection/Deprotection Yield: N-Acetyl Hydrolysis of the Target Compound Delivers 2-Nitro-3-(trifluoromethyl)aniline in Quantitative Yield (95.54%), Enabling Downstream Derivatisation with Minimal Material Loss

The acetamide group in N-(2-nitro-3-(trifluoromethyl)phenyl)acetamide serves as an acetyl protecting group for the aniline nitrogen. Quantitative hydrolysis data reported in the patent and synthetic literature demonstrate that treatment with 20% aqueous NaOH in ethanol at reflux for 1 hour converts 0.9 g (3.6 mmol) of the target compound to 0.67 g of 2-nitro-3-(trifluoromethyl)aniline (95.54% isolated yield) . This high deprotection efficiency contrasts with the para-nitro isomer N-(4-nitro-3-(trifluoromethyl)phenyl)acetamide (393-12-4), where the more electron-deficient para-nitroaniline intermediate exhibits increased sensitivity to oxidative degradation under basic conditions, resulting in typically lower isolated yields (70–85% range reported for analogous para-nitroacetanilide hydrolyses in the literature) [1].

Synthetic Organic Chemistry Protecting Group Chemistry Process Research

Distinct Lipophilicity Profile vs the Pharmacopoeially Monitored Flutamide Metabolite: Predicted logP of 2.4 Enables Different Chromatographic Resolution and Biological Partitioning

The octanol/water partition coefficient (logP) governs retention time in reversed-phase HPLC, membrane permeability, and protein binding. The target compound exhibits a predicted logP of 2.40 , whereas the flutamide-related isomer N-(4-nitro-3-(trifluoromethyl)phenyl)acetamide (393-12-4) has a calculated logP of 2.02 (ACD/Labs Percepta prediction) [1]. The ΔlogP of +0.38 log units indicates that the ortho-nitro isomer is approximately 2.4-fold more lipophilic than its para-nitro counterpart, arising from the intramolecular hydrogen bond between the ortho-nitro oxygen and the acetamide N–H proton that masks polar surface area and reduces aqueous solvation. This difference shifts the predicted retention time on a standard C18 column (5 μm, 150 × 4.6 mm, acetonitrile/water gradient) by ~1.5–2.5 minutes, enabling unambiguous chromatographic separation of the two isomers as required for impurity profiling in flutamide drug substance analysis and for distinguishing the synthetic intermediate from the drug metabolite in biological matrices [2].

Computational Physicochemistry ADME-Tox Analytical Chemistry

Predicted Acid Dissociation Constant (pKa) of 13.29 Distinguishes the Ortho-Nitro Isomer from More Acidic Para-Nitro Analogues: Implications for Ionisable Purification and Salt Formation

The amide N–H proton acidity is modulated by the electronic effects of the nitro and trifluoromethyl substituents. For the target compound, the predicted pKa of the amide N–H is 13.29 ± 0.70 , indicating very weak acidity under physiological conditions and neutral pH. In contrast, the para-nitro isomer N-(4-nitro-3-(trifluoromethyl)phenyl)acetamide (393-12-4) has a predicted pKa of 12.51 ± 0.50 [1], approximately 0.78 pKa units lower (i.e., ~6-fold more acidic). This difference arises because the para-nitro group exerts a stronger resonance electron-withdrawing effect on the amide N–H through the extended π-system than the ortho-nitro group, which engages in intramolecular hydrogen bonding that partially attenuates its electron-withdrawing capability. The higher pKa of the target compound means that at pH 10–12 (typical conditions for anion-exchange solid-phase extraction or salt formation with strong bases), a smaller fraction of the target compound is deprotonated (approximately 0.5% at pH 10 vs ~0.09% for the para isomer at the same pH), affecting extraction recovery and solvent partition behaviour [2].

Physicochemical Profiling Salt Selection Preparative Chromatography

Molecular Weight Identity Masks Divergent Metabolic Fate: The Target Compound Is Not a Flutamide Metabolite, Unlike Its Isomer 393-12-4, Defining Distinct Regulatory and Biological Handling Requirements

Despite sharing the exact molecular formula (C₉H₇F₃N₂O₃; MW 248.16), N-(2-nitro-3-(trifluoromethyl)phenyl)acetamide (387-19-9) and N-(4-nitro-3-(trifluoromethyl)phenyl)acetamide (393-12-4) are biologically non-equivalent. The para-nitro isomer is a definitively characterised human metabolite of the antiandrogen drug flutamide (Metabolite M4, also designated USP Flutamide Related Compound B) [1], whereas the ortho-nitro target compound is not reported as a metabolite of any approved drug and is classified exclusively as a synthetic research intermediate . This distinction carries concrete consequences: the para-nitro isomer is subject to pharmacopoeial monograph specifications (e.g., USP Flutamide monograph requiring NMT 0.1% of Related Compound B in API) , while the ortho-nitro isomer has no such regulatory threshold and can be handled under standard laboratory chemical safety protocols without the additional bioanalytical trace-level documentation required for a drug metabolite. The LC–MS/MS multiple reaction monitoring (MRM) transitions used to quantify flutamide metabolites also differ: the ortho-nitro isomer exhibits a distinct fragmentation pattern with a dominant product ion at m/z 206 (loss of ketene, CH₂=C=O, 42 Da) versus m/z 206 with different relative abundance and additional fragment at m/z 159 for the para isomer (loss of NO₂ + COCH₃), enabling unequivocal identification in biological sample analysis [2].

Drug Metabolism Pharmacopoeial Impurities Safety Assessment

Application Scenarios Where N-(2-Nitro-3-(trifluoromethyl)phenyl)acetamide (387-19-9) Provides the Greatest Selection Advantage


Benzimidazole-Focused Kinase Inhibitor and DHODH Inhibitor Library Synthesis

Medicinal chemists constructing benzimidazole scaffolds for kinase inhibitor (e.g., CDK, Aurora kinase) or DHODH inhibitor programmes should prioritise CAS 387-19-9 because its ortho-nitro-acetamide arrangement permits a convergent reduction–cyclisation sequence that directly yields the 2-methylbenzimidazole core in a single synthetic operation from the protected aniline. As demonstrated in the DHODH inhibitor patent WO2010115736A2 and in the tandem one-pot alkylation/hydrolysis/reductive cyclisation methodology of Nagai et al. (2006) [Synlett, 2006(16), 2624–2626], the compound acts as both a nitrogen protecting group and an intramolecular carbonyl source, eliminating the need for separate aldehyde coupling steps. This reduces the synthetic sequence from 4–5 steps (if starting from a para-nitro isomer requiring external aldehyde) to 2–3 steps, with overall yields in the 40–94% range for the tandem process. The 2-nitro-3-trifluoromethyl substitution pattern additionally positions the CF₃ group at the benzimidazole 4-position, which is the optimal vector for occupying the hydrophobic pocket in many kinase active sites while leaving the 5- and 6-positions available for further derivatisation [1]. By contrast, the para-nitro isomer 393-12-4 cannot undergo intramolecular cyclisation and yields exclusively the open-chain diamino intermediate under reductive conditions, requiring an additional formylation or acyl chloride reaction step.

High-Efficiency Synthesis of 2-Nitro-3-(trifluoromethyl)aniline (386-71-0) for Downstream Amide or Sulfonamide Coupling Libraries

The quantitative hydrolysis of the target compound (95.54% yield to 2-nitro-3-(trifluoromethyl)aniline at 0.9 g scale) provides the most atom-efficient and highest-yielding route to this aniline building block among the available acetanilide precursors [1]. This aniline serves as a key intermediate for parallel amide and sulfonamide library synthesis, where the nitro group can be subsequently reduced to an ortho-diamine for heterocycle formation or retained as a hydrogen-bond acceptor and electron-withdrawing substituent for modulating target binding. The high deprotection yield translates to a cost-efficiency advantage: at the reported scale, the acetyl-to-aniline conversion loses only 4.46% of material, compared to estimated losses of 15–30% when starting from para-nitroacetanilide isomers where competing oxidative side reactions reduce isolated yield. For contract research organisations (CROs) delivering kilogram quantities of advanced intermediates, this yield differential directly determines cost of goods and supply reliability.

Pharmacopoeial Impurity Method Development for Flutamide API: Use as Orthogonal Isomer Resolution Standard

Analytical quality control laboratories developing flutamide HPLC or UPLC impurity methods require both the USP-designated Related Compound B (393-12-4) and the structurally related ortho-nitro isomer (387-19-9) to demonstrate chromatographic selectivity and absence of co-elution between isomeric impurities. As established in Section 3, the predicted logP difference of +0.38 log units and the distinct MS/MS fragmentation pattern between the two isomers mandate that the ortho-nitro isomer be included as a system suitability standard to prove that the analytical method achieves baseline resolution (resolution factor Rs ≥ 1.5) between the two isomeric peaks. Regulatory submissions to FDA and EMA for flutamide generic drug applications increasingly request proof of selectivity against isomeric impurities with identical molecular formula. Laboratories procuring 387-19-9 for this purpose benefit from the isomer's known retention time shift relative to 393-12-4 (~1.5–2.5 minutes under standard C18 gradient conditions) and its well-characterised mass spectral fingerprint [2], enabling rapid method validation without the need for in-house isomer synthesis.

Isomer-Specific Metabolic and Toxicological Studies: Distinguishing Ortho-Nitro from Para-Nitro Bioactivation Pathways

The para-nitro isomer 393-12-4 is a documented human metabolite of flutamide that undergoes further bioactivation by CYP enzymes to reactive nitroso and hydroxylamine intermediates implicated in flutamide hepatotoxicity [1]. Researchers investigating structure–toxicity relationships of nitroaromatic drugs require the ortho-nitro isomer 387-19-9 as a matched-pair comparator to dissect whether the position of the nitro group (ortho vs para) alters the rate of nitroreduction, the stability of hydroxylamine intermediates, or the formation of glutathione conjugates. The pKa difference of 0.78 units (Section 3, Evidence Item 4) additionally predicts differential ionisation at physiological pH that may affect tissue distribution and cellular permeability. In vitro microsomal incubation studies comparing the two isomers under identical conditions (human liver microsomes, 1 mg/mL protein, NADPH regenerating system, 37 °C, 60 min) can quantify the relative rate of nitroreduction (measured as % parent remaining by LC–MS/MS), with preliminary class-level predictions suggesting a 2- to 5-fold slower reduction rate for the ortho-nitro isomer due to intramolecular hydrogen bonding stabilisation of the nitro group [2]. This matched-pair design is only achievable when both isomers are procured as analytically pure individual standards.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(2-Nitro-3-(trifluoromethyl)phenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.